Product packaging for 4-Acetylamino-2,3,5-trimethylphenol(Cat. No.:CAS No. 36592-59-3)

4-Acetylamino-2,3,5-trimethylphenol

Cat. No.: B8292463
CAS No.: 36592-59-3
M. Wt: 193.24 g/mol
InChI Key: PFQAYDLHGMYDDJ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenolic Compounds Research

Substituted phenolic compounds are molecules where the basic phenol (B47542) structure has been modified by adding various functional groups to the benzene (B151609) ring. numberanalytics.com These substitutions can dramatically alter the compound's physical and chemical properties, such as its reactivity, solubility, and biological activity. researchgate.netnih.gov Research in this area focuses on understanding how different substituents influence these properties, leading to the development of new materials, pharmaceuticals, and industrial chemicals. researchgate.netacs.org 4-Acetylamino-2,3,5-trimethylphenol is a prime example of a polysubstituted phenol, featuring both alkyl (trimethyl) and an amide (acetylamino) group, making it a subject of interest for systematic chemical investigation.

Significance of the Acetylamino and Trimethyl Substitution Patterns for Advanced Chemical Studies

The specific arrangement of functional groups in this compound is crucial for its chemical character. The presence of both electron-donating methyl groups and an acetylamino group on the phenolic ring creates a unique electronic and steric environment.

The trimethyl substitution pattern influences the molecule in several ways:

Electronic Effects: The three methyl groups are electron-donating, which increases the electron density of the aromatic ring. This, in turn, can enhance the reactivity of the ring towards electrophilic substitution and modify the acidity of the phenolic hydroxyl group.

Steric Hindrance: The placement of methyl groups at positions 2, 3, and 5 provides steric bulk around the ring, which can influence the molecule's conformation and how it interacts with other molecules or biological targets.

The acetylamino group at position 4 introduces further complexity and functionality:

Modified Reactivity: The acetylation of an amino group to form an acetylamino (amide) group alters its electronic properties. The acetyl group is electron-withdrawing, which modulates the electron-donating effect of the nitrogen atom on the aromatic ring.

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific intermolecular interactions that can influence crystal packing and solubility.

Enhanced Stability and Bioactivity: Acetylation is a known strategy to modify the biological activity of compounds. Studies on other phenolic compounds like resveratrol (B1683913) and tyrosol have shown that acetylation can lead to equivalent or even enhanced antithrombotic activity. nih.gov The modification can also increase a molecule's hydrophobicity, potentially improving its uptake in biological systems. researchgate.net

The combination of these substitution patterns makes this compound a valuable model compound for studying the interplay of steric and electronic effects in polysubstituted aromatic systems.

FeatureSignificance
Phenolic Hydroxyl Group Primary site for antioxidant activity and acidic properties.
Trimethyl Substitution Increases electron density on the ring; provides steric hindrance.
Acetylamino Group Modulates electronic properties; provides sites for hydrogen bonding; can enhance biological activity and stability.

Current Research Trajectories and Emergent Areas of Investigation

While direct research on this compound is not extensively documented, its structure suggests several promising areas for future investigation.

Advanced Synthesis and Polymer Chemistry: A primary research trajectory involves its use as a monomer or a building block for novel polymers. The phenolic hydroxyl group and the potential for further reactions on the acetylamino group make it a candidate for creating high-performance materials such as specialty resins or polycarbonates with tailored thermal and mechanical properties. Related trimethylphenols are already used as intermediates in the production of plastics and resins. ontosight.ai

Medicinal Chemistry and Biological Screening: Building on the known bioactivity of phenolic compounds, an emergent area of investigation is the systematic screening of this compound for various biological effects. nih.gov The acetylated amide structure suggests potential for unique interactions with biological targets. Research could focus on its antioxidant capacity, anti-inflammatory effects, or its potential as an inhibitor for specific enzymes, drawing parallels from studies on other acetylated phenolics. nih.govresearchgate.net

Physicochemical Characterization: A foundational research area involves the complete characterization of the compound's physical and chemical properties. This includes detailed studies of its crystal structure, spectroscopic data, and solubility in various solvents, which are essential for any future application.

Below is a table of properties for the parent amine, which serves as the precursor for this compound.

PropertyValue (for 4-Amino-2,3,5-trimethylphenol)Reference
Molecular Formula C9H13NO nih.gov
Molecular Weight 151.21 g/mol nih.gov
IUPAC Name 4-amino-2,3,5-trimethylphenol (B46268) nih.gov
CAS Number 10486-46-1 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B8292463 4-Acetylamino-2,3,5-trimethylphenol CAS No. 36592-59-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36592-59-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-hydroxy-2,3,6-trimethylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-6-5-10(14)7(2)8(3)11(6)12-9(4)13/h5,14H,1-4H3,(H,12,13)

InChI Key

PFQAYDLHGMYDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)C)C)C)O

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 4-Acetylamino-2,3,5-trimethylphenol, ¹H and ¹³C NMR are primary tools for structural verification.

High-Resolution ¹H NMR Analysis

High-resolution ¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule by measuring their chemical shifts (δ) in parts per million (ppm). The expected ¹H NMR spectrum of this compound would exhibit several distinct signals corresponding to the different proton environments in the molecule.

Aromatic Proton: A single proton is attached to the aromatic ring at the C6 position. Due to the absence of adjacent protons, this signal is expected to appear as a singlet. Its chemical shift would typically be in the range of 6.5-8.0 ppm, influenced by the electron-donating effects of the hydroxyl and acetylamino groups. inflibnet.ac.in

Methyl Protons: The molecule contains four distinct methyl groups. The three methyl groups attached to the aromatic ring (at C2, C3, and C5) would each produce a singlet, likely in the 2.0-2.5 ppm region. libretexts.org The methyl group of the acetyl moiety (-NHCOCH₃) would also appear as a singlet, typically around 2.0-2.4 ppm. libretexts.org

Phenolic Proton (-OH): The hydroxyl proton signal is characteristically broad and its chemical shift is variable (typically 2.5-5.0 ppm), depending on factors like solvent, concentration, and temperature. inflibnet.ac.inlibretexts.org

Amide Proton (-NH): The amide proton gives rise to a singlet, with a chemical shift that can also be variable but is often observed in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted δ (ppm)MultiplicityIntegration
Aromatic-H (C6)~6.5 - 8.0Singlet (s)1H
Ring-CH₃ (C2, C3, C5)~2.0 - 2.5Singlet (s)9H (3H each)
Acetyl-CH₃~2.0 - 2.4Singlet (s)3H
Phenolic-OHVariable (~2.5-5.0)Broad Singlet (br s)1H
Amide-NHVariableSinglet (s)1H

¹³C NMR Spectroscopy for Carbon Framework Determination

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line. For this compound, which lacks molecular symmetry, a total of 11 distinct signals are expected, corresponding to the 9 carbons of the trimethylphenol core and the 2 carbons of the acetyl group.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. libretexts.orgoregonstate.edu

Aromatic Carbons: The six carbons of the benzene (B151609) ring would resonate in the 110-160 ppm region. The carbons directly attached to the oxygen (C1) and nitrogen (C4) atoms are expected to be the most downfield in this group due to the deshielding effects of these electronegative atoms. libretexts.orgwisc.edu

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is highly deshielded and would appear significantly downfield, typically in the 165-180 ppm range. wisc.educompoundchem.com

Methyl Carbons (-CH₃): The four methyl carbons (three on the ring, one from the acetyl group) would appear in the upfield region of the spectrum, generally between 10-30 ppm. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon TypePredicted δ (ppm) Range
Aromatic C-O (C1)~150 - 160
Aromatic C-N (C4)~130 - 145
Aromatic C-CH₃ (C2, C3, C5)~120 - 140
Aromatic C-H (C6)~115 - 125
Carbonyl C=O~165 - 180
Acetyl CH₃~20 - 30
Ring CH₃~10 - 25

Specialized NMR Techniques (e.g., 19F NMR for specific derivatives)

While not directly applicable to this compound itself, specialized NMR techniques are invaluable for characterizing its derivatives. For instance, if a fluorine atom were incorporated into the molecule, ¹⁹F NMR spectroscopy would be a highly effective characterization tool. ¹⁹F NMR is a powerful technique due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. It provides information on the number and electronic environment of fluorine atoms in a molecule. For example, in the analysis of a related compound, N-(2-fluoro-4-hydroxy-5-methylphenyl)acetamide, the fluorine signal was observed at -125.98 ppm, confirming its presence and specific chemical environment. rsc.org

Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural clues through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million). fiveable.me This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. numberanalytics.commeasurlabs.com For this compound (C₁₁H₁₅NO₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to several decimal places, thus confirming the molecular formula. researchgate.netresearchgate.net For instance, the HRMS analysis of a similar compound, N-(4-hydroxy-2,5-dimethylphenyl)acetamide (C₁₀H₁₃NO₂), showed a measured [M+H]⁺ ion at m/z 180.1018, which is in excellent agreement with the calculated value of 180.1019. rsc.org

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). youtube.com This process not only creates a molecular ion (M⁺˙) but also causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks.

For this compound, the mass spectrum would be expected to show:

A Molecular Ion Peak (M⁺˙): This peak would correspond to the intact molecule's mass.

Key Fragmentation Peaks: A characteristic fragmentation pattern for acetanilide-type compounds involves the cleavage of the amide bond. youtube.com A prominent peak would likely result from the loss of a ketene (B1206846) molecule (H₂C=C=O, 42 Da) via a McLafferty-type rearrangement, leading to a fragment ion corresponding to 4-amino-2,3,5-trimethylphenol (B46268). Another common fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da). Fragmentation of the trimethylphenol ring itself, such as the loss of a methyl radical (•CH₃, 15 Da), is also possible, similar to patterns seen in cresol (B1669610) derivatives. researchgate.netmassbank.eu

Interactive Data Table: Predicted Key Fragments in EI Mass Spectrum of this compound (M.W. = 193.25)
m/z Value (Predicted)Identity of Fragment
193[M]⁺˙ (Molecular Ion)
178[M - CH₃]⁺
151[M - H₂C=C=O]⁺˙
150[M - COCH₃]⁺

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the functional groups present. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the acetyl group, the O-H stretching of the phenolic hydroxyl group, and various C-H and C-C stretching and bending vibrations of the aromatic ring and methyl groups.

Hypothetical FTIR Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3200-3600 (broad)
N-H Stretch (Amide)3100-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methyl)2850-2960
C=O Stretch (Amide I)1630-1695
C=C Stretch (Aromatic)1450-1600
N-H Bend (Amide II)1510-1570
C-O Stretch (Phenol)1180-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a substituted phenolic compound. The position and intensity of these bands are influenced by the substituents on the aromatic ring.

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

For crystalline solids, single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. This method involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. A successful single crystal X-ray diffraction analysis of this compound would provide definitive information on its bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Various chromatographic techniques are essential for the separation, isolation, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction, to identify compounds present in a mixture, and to determine the purity of a substance.

Column Chromatography: This technique is widely used for the preparative separation and purification of compounds from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used for both analytical and preparative purposes. It provides high resolution and is suitable for assessing the purity of this compound with high accuracy.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique for the rapid separation and qualitative analysis of this compound. While specific TLC data for this compound is not extensively detailed in publicly available literature, the methodology is a standard practice in synthetic and analytical chemistry for monitoring reaction progress and assessing purity. The retention factor (Rf), a key parameter in TLC, is determined by the compound's affinity for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture).

A hypothetical TLC experiment for this compound could involve the following:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of ethyl acetate (B1210297) and hexane
Visualization UV light at 254 nm

The resulting Rf value would provide a qualitative measure of the compound's polarity relative to the solvent system used.

Preparative Chromatography (e.g., Flash Column Chromatography)

For the purification of this compound on a larger scale, preparative chromatography techniques like flash column chromatography are employed. This method is an air-pressure driven form of column chromatography that allows for faster separations than traditional gravity-fed chromatography. The principles of separation are similar to TLC, relying on the differential partitioning of the compound between the stationary and mobile phases.

A typical flash column chromatography setup for purifying this compound would involve:

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexane
Detection Collection of fractions and analysis by TLC or HPLC

This technique is scalable and can be adapted for the isolation of impurities, making it a valuable tool in synthetic chemistry. sielc.comsielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. Reverse-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of phenolic compounds.

A study on the separation of a related compound, 2,4,5-Trimethylphenol, provides insights into the conditions that could be adapted for this compound. sielc.comsielc.com The method utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com

ParameterValueReference
Column Newcrom R1 sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.comsielc.com
Detection UV, wavelength not specified
Notes For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. This method is also scalable for preparative separations. sielc.comsielc.com

Multidimensional Gas Chromatography (MDGC) for Complex Mixture Analysis

Multidimensional Gas Chromatography (MDGC) is a sophisticated technique used for the analysis of complex mixtures containing compounds like trimethylphenols. thegoodscentscompany.com This method involves the use of two or more capillary columns with different stationary phases, allowing for enhanced separation of co-eluting compounds.

Research on the characterization of phenols and alkylphenols in organic matrices has utilized MDGC with mass spectrometry (MS) detection. thegoodscentscompany.com This approach provides high-resolution separation and definitive identification of individual isomers, which is often challenging with single-column GC.

Thermal Analysis for Material and Compound Characterization (e.g., Thermogravimetric Analysis - TGA)

For a related compound, 2,3,5-Trimethylphenol (B45783), the melting point is reported to be in the range of 92-95 °C, and the boiling point is 230-231 °C. sigmaaldrich.com TGA would provide information on the temperature at which this compound begins to decompose, which is a critical parameter for its handling and storage.

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-Acetylamino-2,3,5-trimethylphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Following geometry optimization, the electronic structure can be investigated. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial for understanding a molecule's reactivity, with a smaller gap generally indicating higher reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal charge distribution and intermolecular interactions. researchgate.netmdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Optimized Total EnergyValue in HartreesIndicates the stability of the optimized geometry.
HOMO EnergyValue in eVRelates to the electron-donating ability of the molecule.
LUMO EnergyValue in eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapValue in eVCorrelates with chemical reactivity and stability. mdpi.com
Dipole MomentValue in DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

DFT can be employed to model chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. researchgate.netmdpi.com The energy of the transition state determines the activation energy and, consequently, the reaction rate. For instance, the mechanism of electrophilic aromatic substitution or reactions involving the acetylamino or hydroxyl groups could be investigated.

DFT calculations are instrumental in predicting and interpreting various spectroscopic data. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as O-H stretching, N-H stretching, and C=O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to confirm the molecular structure. nih.gov

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated to understand the molecule's photophysical properties.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for electronic structure and properties, serving as a benchmark for DFT calculations.

Density Functional Theory (DFT) Applications

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that can be used to study the behavior of molecules and their interactions. For this compound, this could involve:

Conformational Analysis: Identifying the different possible spatial arrangements of the acetylamino group relative to the phenol (B47542) ring and determining their relative energies.

Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms in the molecule over time to study its dynamic behavior and interactions with solvent molecules or other chemical species. This can provide insights into how the molecule behaves in a more realistic environment.

Research Applications and Broader Contexts of 4 Acetylamino 2,3,5 Trimethylphenol

Advanced Organic Synthesis Applications

The application of 4-Acetylamino-2,3,5-trimethylphenol in advanced organic synthesis is not a focus of major research initiatives. Its utility as an intermediate or precursor is largely theoretical when compared to more common reagents.

There is limited specific evidence in scientific literature detailing the use of this compound as a key intermediate in multi-step synthesis. While the acetylation of aminophenols is a common chemical transformation to protect the amine group or to synthesize specific target molecules like acetaminophen (B1664979), the subsequent use of this compound as a building block is not well-documented. researchgate.netresearchgate.netgoogle.com The presence of both a hydroxyl and an acetylamino group allows for potential further functionalization, but specific schemes employing this compound are not readily found in published research.

The potential for this compound to act as a precursor to complex aromatic and heterocyclic structures has not been significantly explored. The synthesis of heterocyclic compounds often involves versatile intermediates that can undergo various cyclization reactions. researchgate.netnih.gov While the functional groups on this compound could theoretically participate in such reactions, there are no prominent examples of its use for this purpose in the literature.

Trimethylhydroquinone (TMHQ) is a crucial intermediate in the industrial synthesis of Vitamin E. google.com The primary manufacturing routes to TMHQ involve other trimethylphenol isomers or dimethylphenols, not this compound.

One established method involves the rearrangement of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethylphenol (B45783), which is then oxidized to TMHQ. google.com Another significant industrial pathway starts with 2,6-dimethylphenol, which is oxidized to 2,6-dimethyl-p-benzoquinone. This intermediate is then hydrogenated to 2,6-dimethyl-hydroquinone, followed by an aminomethylation and subsequent hydrogenolysis to yield the final 2,3,5-trimethylhydroquinone. acs.org

A synthetic pathway starting from this compound to produce TMHQ is not documented and would be chemically inefficient. Such a process would require the removal of the acetylamino group to yield 4-Amino-2,3,5-trimethylphenol (B46268), followed by removal of the amino group and subsequent oxidation. This multi-step conversion is more complex and less direct than the established industrial methods.

Table 1: Established Synthesis Routes for Trimethylhydroquinone (TMHQ)

Starting MaterialKey StepsReference
2,3,6-TrimethylphenolRearrangement to 2,3,5-trimethylphenol, followed by oxidation. google.com
2,6-Dimethylphenol1. Oxidation to 2,6-dimethyl-p-benzoquinone.2. Hydrogenation to 2,6-dimethyl-hydroquinone.3. Aminomethylation to a Mannich salt.4. Hydrogenolysis to 2,3,5-trimethylhydroquinone. acs.org
2,3,5-TrimethylphenolDirect oxidation to 2,3,5-trimethylhydroquinone. researchgate.net

Catalytic and Environmental Chemistry Research

Research into the catalytic and environmental aspects of this compound is sparse. Insights can be drawn from studies on structurally analogous compounds, particularly the widely used analgesic, acetaminophen (N-acetyl-p-aminophenol).

There is no significant body of research focused on the investigation of this compound in catalytic reduction processes. Catalytic hydrogenation studies more commonly focus on the reduction of nitrophenols to aminophenols as a step in the synthesis of acetylated aminophenols like paracetamol. rsc.org

Specific studies on the environmental fate and transformation of this compound are not available. However, the degradation of the structurally similar compound acetaminophen has been studied extensively, providing a model for potential transformation pathways. researchgate.netnih.gov Acetaminophen is a common micropollutant in wastewater, and its removal through Advanced Oxidation Processes (AOPs) has been a subject of considerable research. nih.govresearchgate.net

During oxidative treatment, the primary degradation pathways for acetaminophen are believed to involve:

Hydrolysis: The acetylamino group can be hydrolyzed to form an amino group, which in the case of the target compound, would yield 4-amino-2,3,5-trimethylphenol and acetic acid. The resulting aminophenol is often more toxic than the parent compound. nih.gov

Hydroxylation: Hydroxyl radicals (•OH), the key species in many AOPs, can attack the aromatic ring. nih.govresearchgate.net This can lead to the formation of hydroxylated derivatives.

Oxidation to Benzoquinones: The phenolic group can be oxidized, potentially leading to the formation of benzoquinone-type structures, which are known intermediates in the degradation of phenolic compounds. researchgate.net

These initial transformation products typically undergo further ring-opening reactions to form smaller aliphatic carboxylic acids, and ultimately, can be mineralized to carbon dioxide and water under ideal conditions. researchgate.net

Table 2: Potential Environmental Transformation Products of this compound (Inferred from Acetaminophen Degradation Studies)

Transformation ProcessPotential Product(s)Notes
Hydrolysis4-Amino-2,3,5-trimethylphenol, Acetic acidA common initial degradation step for N-acetylated aromatic compounds in aquatic environments. nih.gov
HydroxylationHydroxylated derivatives of this compoundResulting from the attack of hydroxyl radicals on the aromatic ring during AOPs. researchgate.net
OxidationTrimethylbenzoquinone derivativesFormation of quinone-like structures is a common pathway in the oxidation of phenols. researchgate.net
Further DegradationAliphatic carboxylic acids, CO₂, H₂OEventual mineralization products after ring cleavage. researchgate.net

Integration in Lignin (B12514952) Valorization and Sustainable Biomass Conversion to Platform Chemicals

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals. researchgate.netresearchgate.net The process of lignin valorization aims to break down this polymer into valuable, smaller molecules, including phenolic compounds. researchgate.netbohrium.comnih.gov These phenolic monomers can then serve as platform chemicals for the synthesis of a wide range of products. researchgate.netelsevierpure.com

Although direct evidence of this compound as a primary product of lignin depolymerization is not prominent, its structure is analogous to the types of substituted phenols that can be derived from lignin. The conversion of biomass to aromatic compounds is a key area of research, with catalytic processes being developed to selectively produce desired molecules. acs.orgrsc.orgyoutube.com The presence of methyl and acetylamino groups on the phenol (B47542) ring of this compound suggests it could be a target molecule in engineered biomass conversion pathways, potentially through multi-step processes involving amination and acetylation of lignin-derived phenols. The sustainable production of such functionalized aromatics from biomass is a significant goal in the development of a circular bioeconomy. nih.gov

Fundamental Chemical Investigations

The unique substitution pattern of this compound makes it an interesting subject for fundamental chemical studies.

The aromaticity of the benzene (B151609) ring in this compound is influenced by its various substituents. The hydroxyl (-OH), acetylamino (-NHCOCH₃), and methyl (-CH₃) groups all affect the electron density and distribution within the aromatic ring. libretexts.orgvanderbilt.edu The hydroxyl and acetylamino groups are generally considered activating, ortho-, para-directing groups in electrophilic aromatic substitution, while the methyl groups are weakly activating. ucalgary.ca

The interplay of these substituents would create a unique electronic environment. The acetylamino group, being a moderately activating group, and the multiple electron-donating methyl groups would significantly influence the reactivity of the phenol ring. The position of these substituents would direct further chemical modifications. For instance, the acetylamino group at the 4-position and the methyl groups at the 2, 3, and 5-positions would sterically and electronically influence the reactivity of the remaining positions on the aromatic ring. Studies on the acidity of phenols show that electron-donating groups generally decrease acidity, while electron-withdrawing groups increase it. libretexts.orgsips.org.in The combination of electron-donating methyl groups and the acetylamino group would likely make this compound less acidic than unsubstituted phenol.

Table 1: Effects of Substituents on Phenol Acidity

SubstituentPositionEffect on Acidity
Electron-donating (e.g., -CH₃, -OCH₃)ortho, paraDecreases
Electron-withdrawing (e.g., -NO₂)ortho, paraIncreases
Electron-donatingmetaMinor decrease
Electron-withdrawingmetaMinor increase

This table provides a generalized overview of substituent effects on phenol acidity.

The structure of this compound offers several sites for chemical modification, making it a candidate for exploring novel reaction pathways and achieving selectivity. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. nih.gov The aromatic ring itself can be subject to electrophilic substitution reactions, with the positions of substitution being directed by the existing groups. ucalgary.ca

The development of site-selective functionalization methods for phenols is an active area of research. nih.govresearchgate.netacs.orgrsc.org For this compound, achieving selectivity for a specific reaction at one of its functional groups or on the aromatic ring would be a key challenge and a subject of interest. For example, transition-metal-catalyzed C-H activation could potentially be used to introduce new functional groups at specific positions on the ring. rsc.org The synthesis of derivatives of this compound could lead to new compounds with potentially interesting biological or material properties. semanticscholar.org

Prospects for Future Research Directions and Methodological Innovations

Future research on this compound could focus on several promising areas. A primary direction would be to investigate its potential as a building block chemical derived from sustainable sources. This would involve developing catalytic routes for its synthesis from biomass-derived platform molecules. acs.orgnih.gov

Methodological innovations in catalysis will be crucial for advancing the selective synthesis and functionalization of polysubstituted phenols like this compound. solubilityofthings.comcatalysis.blognationalacademies.org The development of catalysts that can operate under mild conditions with high selectivity would be a significant advancement. chemistryworld.com Furthermore, computational studies could be employed to predict the reactivity of this compound and guide the design of new synthetic routes and functional materials. solubilityofthings.com

The exploration of the biological activities of this compound and its derivatives is another potential avenue for future research. Many phenolic compounds exhibit antioxidant properties, and the specific substitution pattern of this molecule could confer interesting activities. nih.govmdpi.comnih.govmdpi.com

Table 2: Potential Future Research Areas for this compound

Research AreaFocusPotential Impact
Sustainable SynthesisDevelopment of catalytic routes from biomass.Reduced reliance on fossil fuels for chemical production.
Catalytic FunctionalizationSelective modification of the aromatic ring and functional groups.Creation of novel molecules with tailored properties.
Computational ChemistryPrediction of reactivity and properties.Acceleration of research and development.
Biological Activity ScreeningInvestigation of antioxidant and other biological properties.Discovery of new bioactive compounds for various applications.

Q & A

Q. What are the optimal synthetic routes for 4-Acetylamino-2,3,5-trimethylphenol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization typically involves evaluating catalysts, solvents, and temperature. For example, acetylation of phenolic precursors (e.g., 2,3,5-trimethylphenol) with acetic anhydride in the presence of acid catalysts (e.g., H₂SO₄) can yield the target compound. Reaction efficiency can be monitored via TLC or HPLC. A fractional factorial design may identify critical parameters (e.g., molar ratios, reflux duration) . Comparative studies with spinel catalysts (e.g., CuCo₂O₄) from oxidation reactions of similar trimethylphenols can inform catalytic efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups (e.g., acetyl C=O stretch ~1700 cm⁻¹, phenolic O-H ~3200 cm⁻¹). NMR (¹H and ¹³C) resolves methyl group environments: aromatic methyl protons appear as singlets (δ 2.1–2.3 ppm), while the acetyl group shows a singlet at δ 2.0–2.1 ppm. Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 193 for [M+H]⁺). Cross-referencing with spectral databases for structural analogs (e.g., 4-methoxy-2,3,5-trimethylphenol) reduces misinterpretation .

Q. How does the presence of substituents (e.g., acetyl, methyl) influence the compound’s solubility and stability?

  • Methodological Answer : Solubility can be tested in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) via gravimetric analysis. Methyl groups enhance hydrophobicity, while the acetyl group may improve solubility in aprotic solvents. Stability studies under UV light, humidity, or varying pH (e.g., 4–10) should employ accelerated aging protocols, with degradation products analyzed via GC-MS. Handling precautions (e.g., inert atmosphere storage) align with safety data for phenolic analogs .

Advanced Research Questions

Q. How can contradictions in catalytic oxidation data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions often arise from catalyst surface heterogeneity or solvent effects. Use controlled experiments with standardized spinel catalysts (e.g., Co-Mn oxides) under inert conditions to isolate variables. Surface-sensitive techniques like XPS or TEM can correlate catalytic activity with structural features (e.g., Co³⁺/Mn³⁺ ratios). Statistical tools (e.g., ANOVA) quantify reproducibility across batches .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict reactive sites. Fukui indices identify nucleophilic/electrophilic regions. Compare results with experimental data (e.g., nitration or halogenation outcomes). Software like Gaussian or ORCA is standard, with solvent effects incorporated via PCM models .

Q. How can degradation pathways of this compound under oxidative stress be elucidated?

  • Methodological Answer : Expose the compound to H₂O₂ or Fenton’s reagent under controlled pH and temperature. Monitor intermediates via LC-MS/MS and identify radical species using EPR spectroscopy. Kinetic isotope effects (e.g., D₂O vs. H₂O) differentiate hydrogen abstraction mechanisms. Cross-reference with degradation studies of 2,3,5-trimethylphenol to infer acetyl group stability .

Q. What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles, defining critical quality attributes (CQAs) like residual solvent levels or acetyl content. Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Recrystallization in ethanol/water mixtures (gradient cooling) improves purity, with final characterization via DSC to confirm crystalline consistency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Reproduce synthesis and purification steps from conflicting studies, then characterize using DSC (melting point) and PXRD (polymorphism). Compare with structural analogs (e.g., 4-methoxy-2,3,5-trimethylphenol) to identify substituent effects on thermal properties .

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